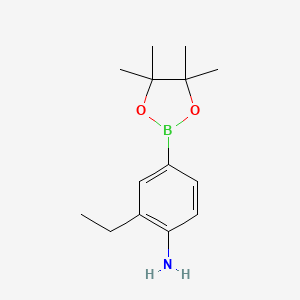
2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves borylation reactions . For instance, the synthesis of “2-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” has been documented .Molecular Structure Analysis
The molecular structure of related compounds such as “(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has been analyzed and documented . The InChI code and SMILES notation provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transition metal catalysts . For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate” have been documented . For instance, it has a molecular weight of 240.11 and is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications
Synthesis of Diaryl Derivatives
This compound is a key raw material in the synthesis of diaryl derivatives that act as FLAP regulators . FLAP, or 5-lipoxygenase-activating protein, plays a crucial role in the central nervous system by regulating the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds with potential therapeutic applications in neurological disorders.
Crystal Structure Analysis
The crystal structure of this compound has been determined using X-ray diffraction, revealing a monoclinic crystal system . Such structural information is vital for understanding the compound’s physical properties and reactivity, which is essential for designing materials with specific characteristics.
Density Functional Theory (DFT) Studies
DFT calculations have been performed to analyze the electrostatic potential and molecular frontier orbitals of the compound . These studies are important for predicting the reactivity and stability of the compound, which can be applied in various fields such as material science and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, compounds like 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are explored for their potential as enzyme inhibitors or ligand drugs . Their ability to interact with biological molecules makes them candidates for treating diseases like cancer and microbial infections.
Drug Synthesis
Boric acid derivatives, including this compound, have been used in the synthesis of anti-cancer drugs . Their unique properties allow for the creation of drugs that can target specific biological pathways, offering a more targeted approach to cancer treatment.
Glycosylation of Insulin
Research has shown that phenylboronic acid derivatives can be used to glycosylate insulin, binding it to gel microspheres to regulate insulin release . This application is particularly significant in the development of advanced diabetes treatments.
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSMGDSJCJBHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



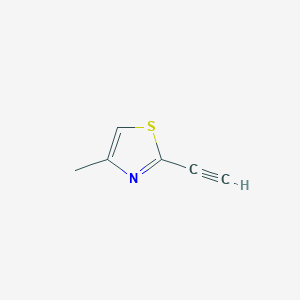
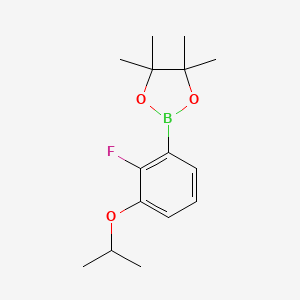
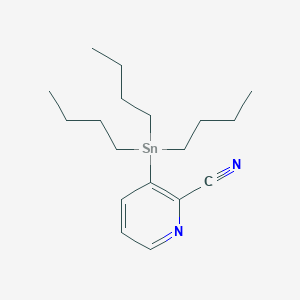
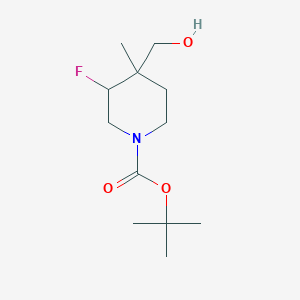
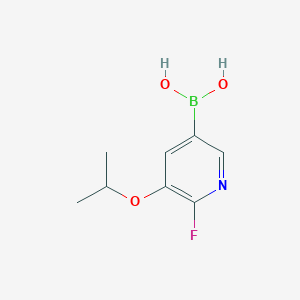
![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

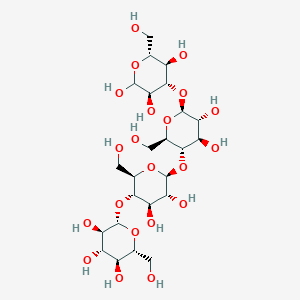
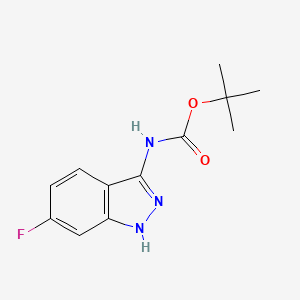
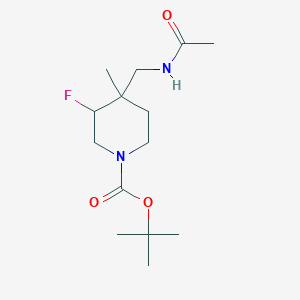
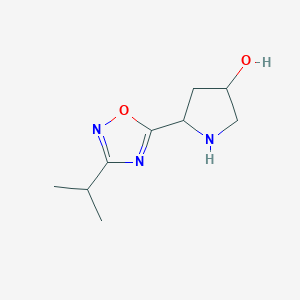
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)